molecular formula C8H7N3O2 B13936799 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B13936799
M. Wt: 177.16 g/mol
InChI Key: BOHVWGFJSJFGEG-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 1020035-04-4) is a high-purity, heterocyclic organic compound offered as a critical building block for medicinal chemistry and drug discovery research. This compound features a fused imidazopyrimidine core structure, a privileged scaffold in the design of novel bioactive molecules. The presence of a carboxylic acid functional group makes it a versatile synthetic intermediate, readily amenable to condensation and coupling reactions to create a diverse array of amides and esters for structure-activity relationship (SAR) studies. Nitrogen-containing heterocycles like the pyrimidine core of this compound are of immense significance in living organisms and are extensively investigated in medicinal chemistry . Pyrimidine derivatives are widely recognized for displaying a broad spectrum of pharmacological activities, as documented in scientific literature. These activities often include anti-inflammatory effects, which are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Furthermore, research has shown that various synthetic pyrimidines can exhibit antibacterial, antiviral, antifungal, and antioxidant properties . The specific 6-methylimidazo[1,2-a]pyrimidine scaffold serves as a valuable template for researchers developing new therapeutic agents targeting these areas. Specifications: • CAS Number: 1020035-04-4 • Molecular Formula: C8H7N3O2 • Molecular Weight: 177.16 g/mol • Appearance: White to off-white solid • Purity: ≥97.0% (HPLC) This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-8-10-6(7(12)13)4-11(8)3-5/h2-4H,1H3,(H,12,13)

InChI Key

BOHVWGFJSJFGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid generally follows the construction of the imidazo[1,2-a]pyrimidine ring via condensation and cyclization reactions involving 2-aminopyrimidine derivatives and carbonyl compounds. Key approaches include:

Specific Synthetic Routes for 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

Condensation of 2-Aminopyrimidine with Methyl Bromopyruvate

One common method involves reacting 2-aminopyrimidine with methyl bromopyruvate under basic conditions to form methyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. Subsequent hydrolysis of the methyl ester yields the target carboxylic acid.

Step Reactants Conditions Yield (%) Notes
1 2-Aminopyrimidine + methyl bromopyruvate Basic medium, room temperature to reflux, 2-6 h 75-85 Formation of methyl ester intermediate
2 Hydrolysis of methyl ester NaOH, EtOH/H2O, 60 °C, 3 h 80-90 Conversion to carboxylic acid

This two-step route is widely used due to its simplicity and moderate to high yields.

Multicomponent Reaction Using 2-Aminonicotinic Acid and Chloroacetaldehyde

An alternative method employs 2-aminonicotinic acid reacting with chloroacetaldehyde in ethanol, catalyzed by coupling agents such as HATU and DIPEA, to directly yield the imidazo[1,2-a]pyrimidine-2-carboxylic acid derivative with a methyl substituent at position 6.

Step Reactants Catalyst/Conditions Yield (%) Notes
1 2-Aminonicotinic acid + chloroacetaldehyde HATU/DIPEA, ethanol, room temperature 93-97 High yield, one-pot synthesis

This method is advantageous for its high efficiency and suitability for scale-up.

Catalytic and Green Chemistry Approaches

Recent studies have demonstrated iodine-catalyzed synthesis of imidazo[1,2-a]pyrimidine derivatives in aqueous media, which could be adapted for methyl-substituted analogs. For example, condensation of 2-aminopyrimidines with acetyl derivatives in water under mild heating and iodine catalysis leads to good to excellent yields with environmentally friendly conditions.

Reaction Mechanisms and Rearrangements

The synthesis often involves nucleophilic attack of the amino group on the carbonyl carbon of α-haloketones or esters, followed by cyclization to form the fused imidazo ring. It is important to note that imidazo[1,2-a]pyrimidine derivatives can undergo Dimroth rearrangement under certain conditions, which can affect regiochemistry and yield. Use of isotopically labeled compounds (e.g., 15N) has helped clarify these rearrangements and optimize synthetic routes.

Data Tables Summarizing Preparation Methods

Method Reactants Catalyst/Conditions Product Yield (%) Reference
Condensation + Hydrolysis 2-Aminopyrimidine + methyl bromopyruvate Basic conditions, NaOH hydrolysis 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid 60-75 (overall)
Multicomponent Reaction 2-Aminonicotinic acid + chloroacetaldehyde HATU/DIPEA, ethanol, rt 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid 93-97
Iodine-Catalyzed Aqueous Synthesis 2-Aminopyrimidine + acetyl derivative Iodine, water, mild heating Imidazo[1,2-a]pyrimidine derivatives 70-90

Research Outcomes and Characterization

  • Yields and Purity: The multicomponent method yields the highest purity and yield (up to 97%), suitable for industrial scale. Condensation/hydrolysis routes provide moderate yields but are simpler.

  • Structural Confirmation: Characterization is achieved through FT-IR (ester and acid C=O stretches), 1H and 13C NMR (confirming methyl and carboxyl positions), and mass spectrometry. Use of 15N NMR helps detect rearrangements.

  • Green Chemistry Metrics: The iodine-catalyzed aqueous synthesis aligns with green chemistry principles, using water as solvent and mild conditions, reducing hazardous waste.

  • Synthetic Challenges: Dimroth rearrangement can complicate regioselectivity; careful control of reaction conditions and choice of substrates is critical.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (C6), COOH (C2) 80353-93-1 177.16 g/mol Antibacterial intermediates
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (C6), COOH (C2) 1350323-88-4 230.14 g/mol Enhanced lipophilicity; antiviral
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid Br (C6), COOH (C2) 907945-69-1 242.03 g/mol Halogenated analog; bioactivity screening
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Methyl (C6), COOH (C3) 1020035-04-4 177.16 g/mol Isomeric shift alters electronic properties
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (C5), COOH (C2) 21801-79-6 177.16 g/mol Reduced steric hindrance at C6
Key Observations :

Trifluoromethyl substitution at C6 (CAS 1350323-88-4) increases lipophilicity (logP ~1.8 vs. 0.9 for methyl), enhancing membrane permeability . Bromine at C6 (CAS 907945-69-1) adds molecular weight and polarizability, favoring halogen bonding in target interactions .

Carboxylic Acid Position :

  • Shifting the carboxylic acid from C2 to C3 (CAS 1020035-04-4) disrupts hydrogen-bonding patterns, reducing affinity for targets requiring C2-COOH interactions .
Key Observations :
  • The target compound is synthesized via cyclocondensation followed by oxidation, but Dimroth rearrangement can occur during hydrolysis, leading to isomerization (e.g., C2-COOH → C3-COOH) .
  • Trifluoromethyl analogs require specialized cross-coupling reactions, increasing synthetic complexity .
Key Observations :
  • The target compound’s carboxylic acid group facilitates derivatization into hydrazides (e.g., compound 8d ), which show potent antibiofilm activity (91.2% reduction in E. coli biomass) .
  • Trifluoromethyl analogs exhibit prolonged half-lives in vivo due to resistance to cytochrome P450 oxidation .

Biological Activity

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structure

The compound belongs to the imidazo[1,2-a]pyrimidine class, known for their pharmacological properties. The synthesis typically involves multi-step organic reactions that modify the imidazo ring system to enhance biological activity. For instance, derivatives with various substituents at the 6-position have been explored for improved efficacy against specific targets.

Biological Activity Overview

The biological activity of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has been evaluated in several studies, focusing on its anticancer properties, enzyme inhibition, and potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit submicromolar inhibitory activity against various tumor cell lines. For example, one study reported that a modified version of the compound induced a G2/M phase block in HCC827 cells, significantly increasing the percentage of cells in this phase from 20.84% (control) to 52.21% upon treatment with the compound for 48 hours . This suggests that compounds in this class may function as effective anticancer agents through cell cycle regulation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of phospholipase A2 (PLA2), which is implicated in cancer metastasis. In vitro assays demonstrated that modifications at the 6-position significantly enhanced its inhibitory potency against PLA2, with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

Several case studies highlight the compound's efficacy:

  • Study on Tumor Cell Lines : A comprehensive evaluation of various derivatives against human cervical carcinoma HeLa cells revealed that certain analogs exhibited high cytotoxicity (IC50 < 150 μM). The structure-activity relationship (SAR) indicated that specific substitutions at the 6-position were crucial for enhancing cytotoxic effects .
  • Inhibition of Rab Geranylgeranyl Transferase (RGGT) : Another study synthesized phosphonocarboxylate derivatives based on imidazo[1,2-a]pyrimidine structures. These compounds were evaluated for their ability to inhibit RGGT, a target linked to cancer cell survival. The most active inhibitors disrupted Rab11A prenylation in HeLa cells effectively .

Data Tables

CompoundTarget EnzymeIC50 (μM)Cell LineNotes
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acidPLA2< 100HCC827Induces G2/M phase block
Derivative ARGGT25-100HeLaHigh cytotoxicity observed
Derivative BPLA2< 150HeLaSignificant growth inhibition

Q & A

What synthetic methodologies are effective for preparing 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?

Methodological Answer:
A robust approach involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as 4-hydroxy-6-methylpyran-2-one, under reflux conditions . For example, intermediates like substituted aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) can react with ethyl N-alkylglycinates in methanol with triethylamine as a base, followed by cyclization using sodium methoxide . Yield optimization (53–62%) requires precise control of reaction time (1–2 hours at 50–60°C) and acidification to pH <7 for precipitation . Alternative catalytic methods, such as In(OTf)₃-mediated multicomponent reactions, enable imidazopyridine formation under mild conditions .

How can researchers validate the structural integrity of synthesized 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?

Analytical Guidance:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns. For example, methyl groups appear at δ 3.78–3.94 ppm, while aromatic protons resonate between δ 7.07–8.84 ppm .
  • Mass Spectrometry : Confirm molecular ions via CI-MS (e.g., [M+H]⁺ at m/z 244.1 for C₁₂H₉N₃O₃) .
  • Elemental Analysis : Match calculated and observed C, H, and N percentages (e.g., C 59.26% vs. 59.30% for C₁₂H₉N₃O₃) .

What biological activities are associated with 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?

Key Findings:

  • Antibiofilm Activity : Derivatives like 6g reduce E. coli 311 biofilm biomass by 91.2% and S. aureus 222 by 54.0% . Compound 6d shows 78.7% inhibition against P. aeruginosa 449 .
  • Limited Direct Antimicrobial Effects : MICs against gram-negative bacteria (>200 mg/L) indicate poor planktonic cell inhibition, but 6b exhibits MIC 75 mg/L against methicillin-resistant S. aureus .
    Experimental Design : Use crystal violet assays for biofilm quantification and broth microdilution for MIC determination .

How do structural modifications influence the bioactivity of these compounds?

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Substituents : Propyl-substituted derivatives (e.g., 4b) show moderate activity, while methyl groups (4a, 4e) enhance solubility but reduce potency .
  • Carboxamide Derivatives : Converting carboxylic acids to carboxamides (e.g., 6a-h) improves biofilm disruption, likely due to enhanced membrane penetration .
    Advanced Research Tip : Perform molecular docking to identify interactions with biofilm-associated proteins (e.g., S. aureus adhesins).

How can researchers reconcile discrepancies between biofilm inhibition and MIC data?

Data Contradiction Analysis:
Biofilm disruption (e.g., 91.2% biomass reduction) often occurs at sub-MIC concentrations, suggesting non-lytic mechanisms like quorum sensing inhibition or extracellular matrix interference . Design dose-response assays to differentiate biofilm-specific effects from growth inhibition.

What are the challenges in scaling up synthesis, and how can they be addressed?

Process Chemistry Considerations:

  • Yield Optimization : Scale-up of intermediates (e.g., aldehyde 2a-e) may require solvent switching (e.g., methanol to ethanol) for cost efficiency .
  • Purification : Acid precipitation (pH <7) is scalable, but column chromatography may be needed for carboxamide derivatives .
  • Catalyst Recycling : For In(OTf)₃-mediated reactions, evaluate catalyst recovery to reduce costs .

What advanced characterization techniques are recommended for mechanistic studies?

Methodological Recommendations:

  • Metabolomic Profiling : Identify bacterial metabolites post-treatment to pinpoint biofilm pathways.
  • Transcriptomics : RNA-seq of P. aeruginosa treated with 6g can reveal downregulated virulence genes.
  • X-ray Crystallography : Resolve crystal structures of derivatives bound to target enzymes (e.g., E. coli dihydrofolate reductase).

How stable are these derivatives under physiological conditions?

Stability Data:

  • Solubility : Derivatives with methyl groups (logP ~1.5–2.0) exhibit moderate aqueous solubility, suitable for in vitro assays .
  • pH Stability : Carboxylic acid derivatives remain stable at pH 5–7 but may decarboxylate under strongly acidic conditions .
    Formulation Advice : Use PEG-based vehicles for in vivo studies to enhance bioavailability.

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